molecular formula C20H15ClFN5O2 B2426733 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 852441-24-8

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2426733
CAS No.: 852441-24-8
M. Wt: 411.82
InChI Key: CPMKVTQYYWJAIJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

Synthesis and Antitumor Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including variations similar to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide, have shown varying degrees of effectiveness against cancer cell lines. For instance, a series of these derivatives were tested against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate antitumor activity compared to the reference antitumor doxorubicin. Among these, a specific compound (N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide) was identified as the most active with notable IC50 values (El-Morsy, El-Sayed, & Abulkhair, 2017).

PDE9 Inhibition for Alzheimer's

The compound 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), showing promise in preclinical development for Alzheimer's disease treatment. This compound effectively inhibits PDE9 activity in vitro and, in combination with sGC activators, can induce significant intracellular cGMP accumulation, offering a potential therapeutic mechanism for neurodegenerative diseases (Wunder et al., 2005).

Novel Antimicrobial Agents

Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized with an aim to investigate their antimicrobial properties. These compounds, related to the chemical structure of interest, have been tested for their effectiveness against various microbial strains. Some derivatives exhibited significant antimicrobial activities, suggesting their potential as novel antimicrobial agents in combating resistant strains of bacteria and other microorganisms (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

This compound is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases . It has been shown to inhibit CDK2, a target for cancer treatment .

Future Directions

This compound and similar ones have shown promise as novel CDK2 inhibitors, suggesting potential for future development in cancer treatment . Further investigations are needed to fully understand its potential and optimize its properties for therapeutic use .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-14-3-7-16(8-4-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-1-5-15(22)6-2-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKVTQYYWJAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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